molecular formula C23H20FN3O5S B2885259 N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252911-81-1

N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2885259
CAS RN: 1252911-81-1
M. Wt: 469.49
InChI Key: SNUNPEKSHFIXKC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
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Scientific Research Applications

PET Imaging Applications

The research into derivatives closely related to N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has shown promise in the development of selective radioligands for PET imaging. Compounds such as DPA-714 have been highlighted for their ability to bind selectively to the translocator protein (18 kDa), which plays a role in neuroinflammatory processes. Radiolabeling these compounds with fluorine-18 facilitates in vivo imaging, offering insights into microglial activation and the broader neuroinflammatory landscape, crucial for understanding various neurodegenerative diseases (Dollé et al., 2008).

Anticancer and Antimicrobial Activities

There has been significant interest in exploring the scaffold for synthesizing derivatives with potent anticancer and antimicrobial activities. Research has demonstrated the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds, showing considerable COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the compound's framework can be adapted to create agents with specific biological activities, presenting a potential pathway for developing new therapeutic drugs (Abu‐Hashem et al., 2020).

Neuroinflammation and TSPO Ligands

Further studies have synthesized novel pyrazolo[1,5-a]pyrimidines, analogous to the compound , evaluated for their binding potential to TSPO. Such derivatives exhibit subnanomolar affinity, indicating their suitability as PET radiotracers for studying neuroinflammation in vivo. This is especially relevant for diseases characterized by elevated levels of neuroinflammation, where such compounds can provide diagnostic insights and aid in monitoring disease progression (Damont et al., 2015).

Antitumor Activities

Compounds based on the thieno[3,2-d]pyrimidine scaffold, similar to N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, have been investigated for their antitumor activities. For instance, derivatives have been synthesized and evaluated against human cancer cell lines, displaying promising anticancer activity. This underscores the potential of such compounds in the development of new chemotherapeutic agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O5S/c1-31-16-9-15(10-17(11-16)32-2)25-20(28)13-26-19-7-8-33-21(19)22(29)27(23(26)30)12-14-5-3-4-6-18(14)24/h3-11,21H,12-13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSLPUXKJNKDO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

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